molecular formula C17H16N2O5S B2915508 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-22-3

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2915508
CAS RN: 900005-22-3
M. Wt: 360.38
InChI Key: DMRGSKQWBFISQZ-UHFFFAOYSA-N
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Description

The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is related to the compound you’re asking about . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .


Molecular Structure Analysis

The SMILES string for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is B(O)(O)c1ccc(cc1)N2S(=O)CCC2 . This provides a representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” include a molecular weight of 241.08, and it is a solid at room temperature .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Thiazolidin derivatives are prominent in medicinal chemistry due to their wide range of biological activities. They have been found to exhibit anti-cancer, anti-convulsant, antitubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive properties .

Synthesis of Biologically Active Compounds

These compounds play a pivotal role in the synthesis of biologically active natural compounds and pharmaceuticals. For example, micacocidin exhibits antibacterial properties and is one such compound that features a thiazoline ring .

Bioluminescence Research

The role of firefly luciferin, which contains a thiazoline ring, is extensively documented in the bioluminescent process of fireflies. This highlights the importance of thiazolines in biological light production .

Chemical Synthesis

Thiazolidin derivatives serve as ligands in coupling reactions catalyzed by transition metals due to the distinctive properties of sulfur. This makes them valuable in various chemical synthesis processes .

Anticancer Activity

Recent research has focused on the role of thiazolidin-4-one derivatives in anticancer activity by inhibition of various enzymes and cell lines. Various synthetic strategies have been developed to enhance their effectiveness against cancer .

Green Chemistry

Thiazolidin derivatives are also involved in green chemistry initiatives due to their cleaner reaction profiles and the possibility for catalyst recovery. This makes them environmentally friendly alternatives in chemical synthesis .

Biological Properties Study

There is ongoing research into the synthesis of hybrids like triazole/thiazolidine-2,4-diones and studying their biological properties with various substituents in the thiazolidine ring .

Medicinal Chemistry Scaffolds

Thiazolin-4-ones and their derivatives are important heterocyclic scaffolds with applications in medicinal chemistry due to their versatility and range of biological activities .

Safety and Hazards

The safety information for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” includes hazard statements H302-H312-H332 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRGSKQWBFISQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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